Irreversible Inhibition of IκBα Ubiquitination vs. Reversible Kinase Inhibitors
Ro106-9920 is an irreversible inhibitor of IκBα ubiquitination (IC50 = 2.3 ± 0.09 µM in cell-free system), whereas BAY11-7082, an IKKβ inhibitor, acts reversibly and at an upstream kinase step. Ro106-9920 does not compete with ATP, distinguishing it from kinase-targeted NF-κB inhibitors [1].
| Evidence Dimension | Mechanism and Mode of Inhibition |
|---|---|
| Target Compound Data | Irreversible; IC50 = 2.3 µM (cell-free ubiquitination assay); non-ATP-competitive |
| Comparator Or Baseline | BAY11-7082: Reversible IKKβ inhibitor; ATP-competitive |
| Quantified Difference | Irreversible vs. reversible binding; different molecular target (ubiquitination step vs. kinase phosphorylation) |
| Conditions | In vitro cell-free IκBα ubiquitination assay; MM6 cells for degradation studies |
Why This Matters
Irreversible inhibition provides prolonged target engagement independent of cellular ATP levels, critical for experiments requiring sustained NF-κB blockade.
- [1] Swinney DC, Xu YZ, Scarafia LE, et al. A small molecule ubiquitination inhibitor blocks NF-κB-dependent cytokine expression in cells and rats. J Biol Chem. 2002;277(26):23573-23581. View Source
